methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 946306-94-1
Cat. No.: VC4977680
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946306-94-1 |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molecular Weight | 391.44 |
| IUPAC Name | methyl 4-oxo-3-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C18H21N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,27) |
| Standard InChI Key | BDZDLUWQQJDYKC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCCO3 |
Introduction
Synthesis Pathways
The synthesis of this compound typically involves strategic steps to introduce the functional groups on the quinazoline scaffold:
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Formation of Quinazoline Core:
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Starting from anthranilic acid or a derivative, cyclization is achieved using reagents like formamide or urea.
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Thione Introduction:
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The thione group is introduced via sulfurization reactions using reagents such as phosphorus pentasulfide (P4S10).
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Carbamoyl Substitution:
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The carbamoyl group is added through reaction with isocyanates or carbamoyl chlorides.
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Esterification:
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The methyl ester group is incorporated using methanol in an acidic or basic medium.
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Biological Applications
This compound's structural features suggest potential applications in medicinal chemistry:
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Anticancer Activity:
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Quinazoline derivatives are known inhibitors of tyrosine kinases such as EGFR, which are implicated in cancer progression.
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Antimicrobial Properties:
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The thione group enhances binding to microbial enzymes like DNA gyrase.
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Drug Delivery Potential:
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The oxolan ring improves solubility and bioavailability.
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Research Findings and Data
Studies on structurally related compounds have demonstrated promising biological activity:
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